4-Fluoro-2-nitro-1,1'-biphenyl
Description
Significance of Fluorinated Biphenyl (B1667301) Scaffolds in Modern Chemical Research
Fluorinated biphenyl scaffolds are prized in modern chemical research for the unique attributes they confer upon a molecule. The incorporation of fluorine can enhance metabolic stability and bioavailability in pharmaceutical compounds by blocking sites susceptible to oxidative metabolism. researchgate.netnih.gov This has led to the development of numerous successful drugs. nih.govresearchgate.net In materials science, the rigidity, thermal stability, and specific electronic properties of fluorinated biphenyls make them ideal components for liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. researchgate.net
Overview of Biphenyl Derivatives as Fundamental Building Blocks in Synthetic Organic Chemistry
Biphenyl derivatives are a class of compounds characterized by two connected phenyl rings. This structural motif is a fundamental building block in synthetic organic chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals. Their utility stems from their rigid, well-defined three-dimensional structure, which provides a reliable scaffold for constructing more complex molecules. The versatility of the biphenyl unit allows for the synthesis of compounds with a wide range of biological activities and material properties. minstargroup.com
Contextualizing 4-Fluoro-2-nitro-1,1'-biphenyl within Substituted Biphenyl Chemistry
This compound is a specific substituted biphenyl that serves as a valuable intermediate in organic synthesis. Its structure, featuring a fluorine atom and a nitro group on one of the phenyl rings, provides multiple points for chemical modification. The nitro group can be readily reduced to an amine, which is a common precursor for a wide variety of functional groups and a key component in many biologically active molecules. The fluorine atom, on the other hand, can influence the electronic properties of the molecule and serve as a handle for specific cross-coupling reactions.
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A typical synthetic route involves the reaction of 1-bromo-4-fluoro-2-nitrobenzene (B1271562) with phenylboronic acid. minstargroup.com The conditions for such reactions are generally mild and tolerate a wide range of functional groups, making this a versatile method for accessing this and related biphenyl structures. libretexts.orgnih.gov
| Property | Value |
| CAS Number | 390-06-7 |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| Appearance | Not specified in literature |
| Melting Point | Not specified in literature |
| Boiling Point | Not specified in literature |
Interactive Data Table: Physicochemical Properties of this compound
Scope and Objectives of Research on this compound
Research centered on this compound primarily focuses on its utility as a building block for more complex molecules with potential applications in medicinal chemistry and materials science. The primary objectives of such research include:
Optimization of Synthetic Routes: Developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound. This includes exploring different catalysts, reaction conditions, and starting materials for cross-coupling reactions like the Suzuki-Miyaura and Ullmann condensations. libretexts.orgarkat-usa.org
Exploration of Reactivity: Investigating the chemical reactivity of the functional groups present in the molecule. This involves studying the reduction of the nitro group to an amine and the potential for nucleophilic aromatic substitution of the fluorine atom under various conditions.
Synthesis of Novel Derivatives: Utilizing this compound as a starting material to synthesize new compounds with potentially useful biological or material properties. The resulting amino-biphenyl derivatives are of particular interest as precursors to a wide range of heterocyclic compounds and other functionalized molecules. chemimpex.com
While specific, large-scale applications for this compound are not widely documented in publicly available literature, its structural motifs are present in compounds investigated for their therapeutic potential. For instance, the related 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid (flurbiprofen) is a known anti-inflammatory drug. mdpi.com This underscores the potential of this class of compounds in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-nitro-1-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWHEAGMVRSASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464037 | |
| Record name | 4-Fluoro-2-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390-06-7 | |
| Record name | 4-Fluoro-2-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 2 Nitro 1,1 Biphenyl and Analogues
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, making them highly suitable for the synthesis of biaryl compounds like 4-Fluoro-2-nitro-1,1'-biphenyl. rsc.orgscirp.org These methods offer a direct and efficient means of connecting two aryl fragments.
Suzuki-Miyaura Coupling Strategies for Fluorinated Biphenyls
The Suzuki-Miyaura coupling, first reported in 1979, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and environmental compatibility of boronic acid reagents. wikipedia.orglibretexts.org This reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org
The success of the Suzuki-Miyaura coupling is highly dependent on the reactivity of the coupling partners. For aryl halides, the reactivity order is generally I > Br > Cl > F, which corresponds to the bond dissociation energies of the carbon-halogen bond. rsc.org Consequently, aryl iodides and bromides are the most common substrates. While aryl chlorides are less reactive, their use is often preferred in industrial settings due to lower cost. Their coupling can be achieved using specialized catalyst systems. libretexts.org Aryl fluorides are typically unreactive as coupling partners in standard Suzuki-Miyaura conditions. rsc.org
The electronic nature of the substituents on both the aryl halide and the boronic acid can significantly influence the reaction rate. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, the first and often rate-limiting step in the catalytic cycle. libretexts.org Conversely, electron-withdrawing groups on the boronic acid can enhance its Lewis acidity, which can affect the transmetalation step. mdpi.comlibretexts.org For instance, the presence of a fluorine atom, an electron-withdrawing group, on a phenylboronic acid can lead to faster activation of the boronic acid group and result in higher catalytic activity. mdpi.com
A study on the synthesis of fluorinated biphenyl (B1667301) derivatives highlighted that the reaction of 1-bromo-4-fluorobenzene (B142099) with 4-fluorophenylboronic acid showed higher conversion rates compared to reactions with other boronic acids, suggesting a favorable electronic effect of the fluorine substituent. mdpi.com
The choice of the palladium catalyst and its associated ligands is crucial for a successful Suzuki-Miyaura coupling, particularly for challenging substrates like those containing nitro groups or multiple fluorine atoms. rsc.orgnih.gov While simple palladium sources like Pd(OAc)₂ or PdCl₂ can be used, they often require the addition of phosphine (B1218219) ligands to form the active Pd(0) species and to facilitate the catalytic cycle. academie-sciences.fr
The development of sterically bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), has significantly expanded the scope of the Suzuki-Miyaura reaction, enabling the coupling of less reactive aryl chlorides and the use of lower catalyst loadings. rsc.orgnih.gov For the synthesis of fluorinated biphenyls, the use of XPhos as a ligand with potassium carbonate as a base has been shown to provide excellent yields. rsc.org In some cases, pre-formed palladium complexes, known as palladacycles, can offer superior performance and stability. rsc.org
Heterogeneous catalysts, where palladium nanoparticles are supported on materials like modified graphene or charcoal, are gaining interest as they offer advantages in terms of catalyst recovery and reuse, contributing to greener synthetic processes. mdpi.com A study utilizing a heterogeneous catalyst based on palladium nanoparticles supported on COOH-modified graphene demonstrated high efficiency in the synthesis of various fluorinated biphenyl derivatives. mdpi.com
Table 1: Catalyst Systems in Suzuki-Miyaura Coupling for Fluorinated Biphenyls
| Catalyst/Ligand System | Substrates | Yield | Reference |
| Pd₂(dba)₃ / SPhos | Tetrafluoroiodobenzene and trifluoroboronic acid | Mixture of products | rsc.org |
| Pd₂(dba)₃ / XPhos | Tetrafluoroiodobenzene and trifluoroboronic acid | 99% | rsc.org |
| Pd(PPh₃)₄ | 2-iodo 4-nitro fluorobenzene (B45895) and boronic acid | 81% (for 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl) | rsc.org |
| Pd/CNS | Aryl bromides and aryl boronic acids | Good yields | rsc.org |
| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene and 4-fluorophenylboronic acid | High conversion | mdpi.com |
| PEPPSI-IPr catalyst | 2-chloronitrobenzene and (3,4,5-trifluorophenyl)boronic acid | High yield | sci-hub.se |
This table is for illustrative purposes and specific yields can vary based on detailed reaction conditions.
The choice of solvent and base is critical for the efficiency of the Suzuki-Miyaura coupling. wikipedia.orghes-so.ch The reaction is often performed in a biphasic system, typically an organic solvent with an aqueous solution of a base. wikipedia.org Commonly used organic solvents include toluene, tetrahydrofuran (B95107) (THF), and dioxane. wikipedia.org The base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the activation of the boronic acid in the transmetalation step. rsc.orgwikipedia.org
The solvent can influence the reaction rate and selectivity by affecting the solubility of the reagents and the stability of the catalytic species. hes-so.ch For instance, in the synthesis of fluorinated biphenyls using a heterogeneous palladium catalyst, a mixture of dimethylformamide (DMF) and water (95:5) was found to be an effective solvent system. mdpi.com The reaction temperature also plays a significant role, with studies showing that higher temperatures can lead to increased conversion rates, though this can also lead to side reactions if not carefully controlled. mdpi.com
Other Palladium-Catalyzed Arylation Approaches (e.g., Negishi, Kumada, Stille, Ullmann)
While Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions can also be employed for the synthesis of biphenyls.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. mdpi.comresearchgate.net It is a powerful method for C-C bond formation and can be catalyzed by both nickel and palladium complexes. rsc.orgnih.gov However, the preparation and handling of organozinc reagents can be a drawback. mdpi.com
Kumada Coupling: This method utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.org While effective, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.
Stille Coupling: This reaction pairs an organohalide with an organotin compound. rsc.orgmdpi.com A key advantage is the tolerance of a wide range of functional groups by the organotin reagents. rsc.org However, the toxicity and difficulty in removing tin byproducts are significant disadvantages. mdpi.com
Ullmann Reaction: This is a classical method for synthesizing symmetrical biaryls, involving the copper-mediated coupling of two aryl halide molecules. prepchem.comprepchem.comambeed.com While traditionally requiring harsh conditions, modern variations have improved its scope. An Ullmann reaction has been reported for the synthesis of an acetyl-substituted analog, 4-acetyl-4'-fluoro-2-nitrobiphenyl, from p-fluoroiodobenzene and 4-bromo-3-nitroacetophenone. prepchem.com
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Nitrobiphenyls
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for constructing fluorinated nitrobiphenyls, particularly when direct C-C coupling is challenging or when specific regioselectivity is required. unibo.itmasterorganicchemistry.com The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, followed by the departure of a leaving group. masterorganicchemistry.comsemanticscholar.org
The presence of strong electron-withdrawing groups, such as a nitro group (NO₂), is crucial for activating the aromatic ring towards nucleophilic attack. masterorganicchemistry.com The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. The reaction rate is often accelerated when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance. masterorganicchemistry.com
In the context of synthesizing this compound, an SNAr reaction could theoretically involve the attack of a phenyl nucleophile (e.g., a phenyllithium (B1222949) or Grignard reagent) on a dinitro- or nitro-fluorobenzene derivative. However, a more common application is the further functionalization of a pre-formed fluorinated nitrobiphenyl. For example, the fluorine atom in 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl has been shown to undergo nucleophilic substitution with an amine. rsc.org
A reported synthesis of 1,1',1”-(2',4'-dinitro-[1,1'-biphenyl]-2,4,6-triyl)tripiperidine involves the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with 1,3,5-tripiperidinylbenzene, proceeding through a combined SEAr/SNAr mechanism where the highly nucleophilic triaminobenzene derivative attacks the electron-deficient dinitrofluorobenzene. unibo.itresearchgate.net This demonstrates the principle of activating an aryl fluoride (B91410) for substitution with a suitable nucleophile.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of an aryl halide and an arylboronic acid. libretexts.org | Mild conditions, high functional group tolerance, commercially available reagents, less toxic byproducts. wikipedia.org | Can be sensitive to steric hindrance, requires careful optimization of catalyst and ligands. |
| Other Pd-Couplings | Includes Negishi, Kumada, and Stille reactions using organozinc, organomagnesium, or organotin reagents. rsc.orgmdpi.com | Can offer alternative reactivity and substrate scope. | Often involve more reactive or toxic organometallic reagents, may have lower functional group tolerance. mdpi.com |
| Ullmann Reaction | Copper-mediated coupling of aryl halides. prepchem.com | Useful for symmetrical biaryls. | Traditionally requires harsh conditions, though modern variants exist. |
| SNAr | Nucleophilic attack on an electron-deficient aromatic ring with a good leaving group. masterorganicchemistry.com | Does not require a metal catalyst, can be highly regioselective. | Requires strong activation by electron-withdrawing groups, limited to specific substitution patterns. masterorganicchemistry.com |
Mechanistic Considerations in SNAr Reactions Involving Fluorine
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of nitro-substituted biphenyls. The reaction proceeds via a two-step addition-elimination mechanism. byjus.comimperial.ac.uk The initial, and typically rate-determining, step involves the attack of a nucleophile on the aromatic ring, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. stackexchange.comwikipedia.org This step temporarily disrupts the aromaticity of the ring. stackexchange.com The subsequent step is the rapid elimination of the leaving group, which restores the aromatic system. stackexchange.com
Role of Leaving Groups and Nucleophiles
In the context of SNAr reactions for synthesizing compounds like this compound, the nature of both the leaving group and the nucleophile is critical. While fluorine's high electronegativity makes it an excellent leaving group in activated aromatic systems, other groups can also be displaced. numberanalytics.com The choice of nucleophile is equally important, with stronger nucleophiles generally leading to faster reactions. numberanalytics.com Common nucleophiles used in these syntheses include alkoxides and amines. byjus.com
The interplay between the leaving group and the nucleophile can be complex. For instance, in the reaction of chloronitrobenzene complexes, the site of nucleophilic attack can be influenced by the nucleophile's basicity. uwindsor.ca Weaker bases may preferentially displace a nitro group, while stronger bases might target a chloro substituent, especially if it is activated by an adjacent nitro group. uwindsor.ca
Influence of Nitro Groups on SNAr Reactivity
The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating it towards nucleophilic attack. byjus.comnumberanalytics.com The nitro group (–NO₂) is one of the most powerful activating groups in SNAr reactions. wikipedia.orgnumberanalytics.com Its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance is paramount. wikipedia.orgnumberanalytics.com
For maximum effect, the nitro group must be positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com This positioning allows for the delocalization of the negative charge onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction. masterorganicchemistry.com If the nitro group is in the meta position, this resonance stabilization is not possible, and the activating effect is significantly diminished. masterorganicchemistry.comlibretexts.org Consequently, the reaction rate for p-nitrophenyl fluoride is orders of magnitude faster than for m-nitrophenyl fluoride. masterorganicchemistry.com The more electron-withdrawing groups present, the faster the reaction proceeds. masterorganicchemistry.com
Direct Arylation Methods for Biphenyl Formation
Modern synthetic chemistry has seen the rapid development of direct arylation methods, which offer an increasingly viable alternative to traditional cross-coupling reactions. science.gov These methods involve the C-H bond functionalization of arenes and can be catalyzed by transition metals like palladium. acs.org Specifically, palladium-catalyzed direct arylation of nitro-substituted aromatics with aryl halides has been shown to occur with good yield and high ortho regioselectivity. researchgate.net
This approach is advantageous as it can be performed with a relatively small excess of the nitroarene. researchgate.net The nitro group plays a dual role in these reactions, activating the ring towards C-H activation and directing the catalyst to the ortho position. rsc.org The synthetic utility of this method has been demonstrated in the rapid synthesis of complex molecules. researchgate.net Various palladium catalysts and ligands have been explored to optimize these reactions for a range of substrates. organic-chemistry.org
Classical Biphenyl Synthesis Routes (e.g., Friedel-Crafts)
The Friedel-Crafts reaction is a classical method for forming C-C bonds to aromatic rings. nih.gov Friedel-Crafts alkylation involves the reaction of an alkyl halide or alkene with an aromatic compound in the presence of a Lewis acid catalyst, such as AlCl₃. mt.com This electrophilic aromatic substitution proceeds by generating a carbocation that then attacks the aromatic ring. mt.com Friedel-Crafts acylation, a related reaction, uses acyl chlorides or anhydrides to introduce an acyl group. nih.gov
While widely used for the synthesis of various alkylated and acylated biphenyls, the traditional Friedel-Crafts reaction has limitations when it comes to synthesizing highly functionalized molecules like this compound due to potential side reactions and catalyst deactivation. nih.govmt.com However, variations of this reaction, such as anti-Friedel-Crafts-type substitutions, have been developed for the synthesis of specific dihydroxybiphenyls. researchgate.net
Synthetic Challenges and Yield Optimization for Industrial and Laboratory Scale
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. These include ensuring high yield, purity, and cost-effectiveness. sci-hub.se For instance, in Suzuki-Miyaura coupling reactions, a popular method for biphenyl synthesis, minimizing the loading of expensive palladium catalysts is a key consideration for industrial applications. sci-hub.se One reported improved process for a related trifluoro-biphenyl amine achieved a catalyst loading as low as 0.04 mol%. sci-hub.se
On a laboratory scale, microwave-assisted synthesis can offer rapid and efficient routes. For example, a batch microwave-assisted reduction of a related chloronitrobiphenyl derivative yielded the corresponding amine in approximately 81% yield. However, challenges such as avoiding over-reduction or dehalogenation need to be addressed through careful control of reaction conditions and catalyst selection. The development of continuous-flow processes represents a significant advancement, offering better control over reaction parameters and potentially higher selectivity and efficiency. The choice of solvents and bases also plays a crucial role in optimizing yields and minimizing byproducts in both laboratory and industrial settings. nih.gov
Mechanistic Investigations of Reactions Involving 4 Fluoro 2 Nitro 1,1 Biphenyl
Reaction Pathway Elucidation for Cross-Coupling Reactions
Cross-coupling reactions are fundamental in synthesizing biphenyl (B1667301) derivatives, and mechanistic studies have clarified the pathways involved. rsc.org The synthesis of substituted biphenyls, including structures analogous to 4-fluoro-2-nitro-1,1'-biphenyl, is often achieved through palladium-catalyzed methods like the Suzuki-Miyaura or Stille reactions. rsc.org These reactions are also used to functionalize existing biphenyl frameworks. For instance, palladium-catalyzed Sonogashira-type processes have been used for the direct and regioselective alkynylation of highly fluorinated nitrobenzene (B124822) derivatives, which involves the activation of a carbon-fluorine (C-F) bond. worktribe.com
Recent research has also demonstrated the synthesis of various fluorinated biphenyl compounds using Suzuki-Miyaura coupling reactions with high yields. acs.org In a specific example relevant to the reactivity of the this compound system, the related compound 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl was successfully synthesized via a Suzuki-Miyaura cross-coupling reaction. rsc.org
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.orguwindsor.ca
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (or in some cases, an activated aryl fluoride) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. rsc.orguwindsor.ca The reactivity of aryl halides typically follows the trend of C-I > C-Br > C-Cl >> C-F, reflecting the bond dissociation energies. rsc.org However, C-F bond activation can be achieved, particularly when the ring is activated by electron-withdrawing groups. worktribe.com
Transmetalation : The palladium(II) intermediate then reacts with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. rsc.org
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond of the biphenyl product and regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. rsc.orguwindsor.ca
In reactions involving highly fluorinated nitroaromatics, it has been proposed that the nitro group plays a crucial role in directing the palladium catalyst to the ortho C-F bond, suggesting that the initial interaction may resemble a nucleophilic aromatic substitution (SNAr)-type pathway where the palladium complex acts as the nucleophile. worktribe.com
Table 1: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
| Step | Description | Key Intermediate |
| Oxidative Addition | Pd(0) catalyst inserts into the Aryl-Halide bond. | Aryl-Pd(II)-Halide |
| Transmetalation | The organic group from a boronic acid (or ester) replaces the halide on the Pd(II) center. | Diaryl-Pd(II) |
| Reductive Elimination | The two aryl groups couple, forming the biphenyl product and regenerating the Pd(0) catalyst. | Biphenyl Product + Pd(0) |
Detailed Studies of Nucleophilic Aromatic Substitution Mechanisms
The presence of a strongly electron-withdrawing nitro group positioned ortho to the fluorine atom makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this reaction, the fluorine atom acts as a leaving group, displaced by a nucleophile. The SNAr mechanism is favored when strong electron-withdrawing groups are located ortho or para to the leaving group because they can stabilize the negatively charged intermediate. wikipedia.orglibretexts.org The high electronegativity of fluorine actually increases the rate of reaction compared to other halogens, as the rate-determining step is the initial attack by the nucleophile, which is accelerated by the electron-withdrawing nature of the fluorine atom. masterorganicchemistry.com A concrete example is the nucleophilic substitution of the fluorine atom in the similar compound 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl by (R)-(3-N,N-dimethylamino)pyrrolidine. rsc.org
The mechanism for SNAr reactions on activated aryl halides like this compound is overwhelmingly accepted to be a stepwise addition-elimination process. libretexts.org This pathway involves two distinct steps and the formation of a discrete reaction intermediate. wikipedia.org While some computational studies have suggested a concerted mechanism may be preferred for the hydrodehalogenation of certain fluorinated aromatics with hydride, the classic SNAr with common nucleophiles proceeds stepwise. science.gov The stepwise mechanism involves the initial addition of the nucleophile to the carbon atom bearing the leaving group, followed by the elimination of the leaving group in a subsequent step. masterorganicchemistry.com
The key intermediate in the stepwise SNAr mechanism is a resonance-stabilized carbanion known as a Meisenheimer complex . libretexts.orgwikipedia.org This complex is formed when the nucleophile attacks the electron-deficient aromatic ring, temporarily breaking the ring's aromaticity. wikipedia.org
In the case of this compound, the attacking nucleophile adds to the C-4 carbon, forming a negatively charged intermediate. The stability of this Meisenheimer complex is crucial for the reaction to proceed. The ortho-nitro group plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge from the aromatic ring onto its own oxygen atoms through resonance. libretexts.org This delocalization effectively disperses the charge, lowering the energy of the intermediate and the activation energy of the rate-determining first step. wikipedia.orglibretexts.org Stable compounds resembling these transient Meisenheimer intermediates have been isolated in some cases, providing strong evidence for their existence. libretexts.orgwikipedia.org
Kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-limiting step. libretexts.orgillinois.edu In the context of SNAr reactions of fluorinated aromatic systems, the relative reaction rates are typically F > Cl > Br > I. masterorganicchemistry.com This is counterintuitive if the carbon-halogen bond strength were the determining factor, as the C-F bond is the strongest. masterorganicchemistry.com
This kinetic observation strongly implies that the C-F bond is not broken during the rate-determining step of the reaction. masterorganicchemistry.com If C-F bond cleavage were rate-limiting, a significant primary kinetic isotope effect (k¹²C/k¹³C) would be expected, and the reaction would be slower for fluorine compared to other halogens. The absence of such an effect in these systems provides compelling evidence for the two-step addition-elimination mechanism, where the first step—the nucleophilic attack to form the Meisenheimer complex—is the slow, rate-determining step, and the subsequent loss of the fluoride (B91410) ion is a rapid process. masterorganicchemistry.comillinois.edu
Influence of Fluorine and Nitro Substituents on Reaction Selectivity and Regiochemistry
The reactivity, selectivity, and regiochemistry of this compound are dictated by the powerful electronic effects of the fluorine and nitro substituents and their specific placement on the phenyl ring.
Nitro Group (–NO₂) : As a potent electron-withdrawing group, the nitro group serves multiple functions.
Activation : It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.org
Stabilization : When positioned ortho (or para) to the leaving group, it stabilizes the intermediate Meisenheimer complex through resonance, lowering the activation barrier for SNAr. libretexts.org
Regioselectivity : In SNAr, it directs the incoming nucleophile to the carbon bearing the fluorine. In some metal-catalyzed cross-coupling reactions, it can direct the catalyst to activate the adjacent C-F bond. worktribe.com
Fluorine Substituent (–F) : As the most electronegative element, fluorine also exerts a strong influence.
Inductive Effect : It withdraws electron density from the ring inductively, which enhances the ring's electrophilicity and accelerates the rate-determining nucleophilic attack step in SNAr. masterorganicchemistry.com
Leaving Group : Despite the strength of the C-F bond, fluoride is an excellent leaving group in SNAr because its departure occurs in a fast step after the rate-determining formation of the Meisenheimer complex. masterorganicchemistry.com
The ortho relationship between the nitro group at C-2 and the fluorine atom at C-4 is critical. This arrangement ensures maximal activation and stabilization for the SNAr reaction at the C-4 position, making this the predictable site of nucleophilic attack.
Table 2: Influence of Substituents on Reactivity
| Substituent | Position | Electronic Effect | Role in SNAr Reaction | Role in Cross-Coupling |
| **Nitro (-NO₂) ** | 2 | Strong -I, -M (Electron-withdrawing) | Activator; Stabilizer of Meisenheimer complex | Directing group for C-F activation |
| Fluorine (-F) | 4 | Strong -I, Weak +M (Electron-withdrawing) | Activator (for nucleophilic attack); Leaving group | Challenging bond to activate; can participate |
Single Electron Transfer (SET) Processes in Fluorinated Biphenyl Transformations
The transformations of nitroaromatic compounds, including fluorinated biphenyls, are predominantly understood through the lens of nucleophilic aromatic substitution (SNAr), which involves the formation of a Meisenheimer complex. However, an alternative pathway involving a Single Electron Transfer (SET) process is a recognized, albeit less common, mechanistic route. In a SET process, an electron is transferred from a nucleophile to the electrophilic aromatic compound, generating a radical anion intermediate. The subsequent reaction cascade of this radical anion dictates the final product distribution.
While specific mechanistic studies detailing SET processes for this compound are not extensively documented in publicly available literature, the principles governing SET in related nitroaromatic systems provide a framework for understanding its potential role. The likelihood of a reaction proceeding via a SET mechanism instead of a direct nucleophilic addition is influenced by several factors, including the reduction potential of the nitroarene, the nature of the nucleophile, and the reaction conditions.
Nitroaromatic compounds are effective electron acceptors, a property essential for initiating a SET event. The presence of the electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule susceptible to reduction. The electrochemical properties of simple halonitrobenzenes, which can serve as models for the substituted rings of this compound, illustrate this susceptibility. Cyclic voltammetry studies show that these compounds are reduced at accessible potentials.
Table 1: Reduction Peak Potentials of Halonitrobenzenes
| Compound | First Reduction Peak Potential (E¹p) (V vs. Ag/AgCl) | Second Reduction Peak Potential (E²p) (V vs. Ag/AgCl) |
|---|---|---|
| o-Fluoronitrobenzene | -1.09 | -2.01 |
| m-Fluoronitrobenzene | -1.00 | -1.90 |
| p-Fluoronitrobenzene | -1.12 | -2.07 |
| o-Chloronitrobenzene | -1.10 | -1.85 |
| p-Bromonitrobenzene | -1.00 | -1.90 |
Data sourced from a study on the reaction of halogenonitrobenzenes with electro-generated superoxide (B77818) ion in DMF. oup.com
For a transformation of this compound to occur via a SET mechanism, the initial step would be the formation of its radical anion.
Reaction Scheme (Hypothetical): Step 1: Electron Transfer this compound + Nu⁻ → [this compound]•⁻ + Nu•
Once formed, this radical anion is a key intermediate whose fate determines the reaction's outcome. Several pathways are possible:
Fragmentation: The radical anion can undergo fragmentation, typically involving the cleavage of the bond to the leaving group (in this case, the fluoride ion). This generates an aryl radical and a fluoride anion. This pathway is a key feature of the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. [this compound]•⁻ → [2-nitro-1,1'-biphenyl-4-yl]• + F⁻
Coupling: The newly formed aryl radical can then react with the nucleophile (Nu⁻) to form a new radical anion, which subsequently transfers an electron to another molecule of the starting material to propagate a chain reaction. [2-nitro-1,1'-biphenyl-4-yl]• + Nu⁻ → [4-Nu-2-nitro-1,1'-biphenyl]•⁻ [4-Nu-2-nitro-1,1'-biphenyl]•⁻ + this compound → 4-Nu-2-nitro-1,1'-biphenyl + [this compound]•⁻
Research on other nitroarenes has shown that powerful nucleophiles, particularly carbanions or certain anions under photostimulation, are more likely to initiate SET. For instance, studies on the reaction of nitroarenes with 2-azaallyl anions propose that these "super electron donors" can transfer an electron to the nitroarene to generate the radical anion, leading to cyclization products rather than simple substitution. nsf.gov While direct substitution of the fluorine atom is often facile via the SNAr pathway due to activation by the ortho-nitro group, conditions that favor the generation of radical species, such as photochemical irradiation or the use of specific transition-metal catalysts, could potentially steer the reaction towards a SET mechanism. chinesechemsoc.org
Advanced Spectroscopic Characterization and Structural Analysis of 4 Fluoro 2 Nitro 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise structure of 4-Fluoro-2-nitro-1,1'-biphenyl, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
High-resolution ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework. The ¹H NMR spectrum of a related compound, 3,4-difluoro-3′-nitro-1,1′-biphenyl, reveals distinct signals for the aromatic protons. Specifically, it shows a singlet at 7.2 ppm for two protons of the fluorinated benzene (B151609) ring and another singlet at 7.3 ppm for a single proton of the same ring. The four protons of the nitro-substituted benzene ring appear as four separate singlet peaks at 7.6, 7.8, 8.1, and 8.3 ppm. acs.org
In the ¹³C NMR spectrum of 3,4-difluoro-3′-nitro-1,1′-biphenyl, the carbon attached to the fluorine atom (C-F) presents a prominent signal around 151 ppm. acs.org The presence of the nitro group influences the chemical shifts of the carbons in the nitro-substituted ring.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Fluorinated Nitrobiphenyl Compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.2 | s | 2H (fluorinated ring) |
| 7.3 | s | 1H (fluorinated ring) | |
| 7.6 | s | 1H (nitro ring) | |
| 7.8 | s | 1H (nitro ring) | |
| 8.1 | s | 1H (nitro ring) | |
| 8.3 | s | 1H (nitro ring) | |
| ¹³C | 151 | d (JCF) | C-F |
| 116-117 | d (JCF) | CH (fluorinated ring) | |
| 148.5 | s | C-NO₂ |
Note: Data is for the related compound 3,4-difluoro-3′-nitro-1,1′-biphenyl and serves as an illustrative example. acs.org
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. In fluorinated aromatic compounds, the chemical shift of the fluorine nucleus provides information about its electronic environment. For instance, in a series of fluorinated biphenyls, the ¹⁹F NMR signals can vary depending on the substituents and their positions on the biphenyl (B1667301) core. For 4-fluoro-4'-nitro-1,1'-biphenyl, the fluorine atom's position relative to the nitro group can be confirmed. nih.govresearchgate.net
The interaction between the fluorine atom and neighboring protons or carbons, known as spin-spin coupling, provides valuable structural information. These couplings, observed as splittings in the NMR signals, are transmitted through the chemical bonds. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the coupled nuclei.
For example, in the ¹³C NMR spectrum of 3,4-difluoro-3′-nitro-1,1′-biphenyl, the signals for the carbons in the fluorinated ring at 116 and 117 ppm appear as doublets due to coupling with the fluorine atom, with a coupling constant (JCF) of 12.75 Hz. acs.org Similarly, ¹H-¹⁹F couplings can be observed in the ¹H NMR spectrum, aiding in the assignment of proton signals on the fluorinated ring. researchgate.net
For molecules with complex ¹H NMR spectra where signals overlap, advanced techniques like "pure shift" NMR can be employed. researchgate.net These methods simplify the spectrum by removing the effects of proton-proton couplings, resulting in a single peak for each unique proton environment. This simplification makes it easier to identify and measure the underlying heteronuclear couplings, such as those between protons and fluorine. researchgate.netmanchester.ac.uk Such techniques are particularly useful for unambiguously assigning the signals in the complex aromatic region of this compound. researchgate.net Other advanced methods include two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, which establish correlations between different nuclei within the molecule. numberanalytics.comnumberanalytics.combruker.com
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, the molecular formula is C₁₂H₈FNO₂, corresponding to a molecular weight of approximately 217.2 g/mol . guidechem.com
In an electron ionization (EI) mass spectrum, the molecule will typically show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides clues about the compound's structure. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The presence of the biphenyl linkage and the fluorine atom will also influence the fragmentation, leading to characteristic fragment ions. For example, the fragmentation of related nitroaromatic compounds often shows peaks corresponding to the loss of NO₂ and subsequent rearrangements. nih.govguidechem.commdpi.com
Table 2: Predicted Key Mass Spectrometry Data for this compound
| Data Point | Value |
|---|---|
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.19 g/mol guidechem.com |
| Monoisotopic Mass | 217.05390666 u guidechem.com |
| Predicted Key Fragments | [M-NO₂]⁺, [M-O]⁺, fragments from biphenyl ring cleavage |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key absorptions are expected for the nitro group (NO₂), the carbon-fluorine bond (C-F), and the aromatic rings. nih.govmdpi.com
NO₂ Group: Strong asymmetric and symmetric stretching vibrations for the nitro group are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. acs.org
C-F Bond: The C-F stretching vibration for an aryl fluoride (B91410) usually appears in the range of 1100-1250 cm⁻¹. derpharmachemica.com
Aromatic C-H and C=C Bonds: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. acs.org
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of the conjugated biphenyl system and the nitro group, which is a strong chromophore, will result in characteristic absorption bands. Aromatic compounds typically show absorptions in the UV region (200-400 nm). The specific wavelengths of maximum absorbance (λmax) are influenced by the substituents on the aromatic rings. For instance, the UV-Vis spectrum of a related compound, 3,4-difluoro-3′-nitro-1,1′-biphenyl, would show absorptions characteristic of the electronic transitions within its π-system. acs.orgnih.govmdpi.com
Table 3: Expected Spectroscopic Features for this compound
| Spectroscopic Technique | Expected Features |
|---|---|
| IR Spectroscopy | |
| Asymmetric NO₂ stretch | ~1500-1560 cm⁻¹ |
| Symmetric NO₂ stretch | ~1300-1370 cm⁻¹ |
| C-F stretch | ~1100-1250 cm⁻¹ |
| Aromatic C=C stretch | ~1400-1600 cm⁻¹ |
| Aromatic C-H stretch | >3000 cm⁻¹ |
| UV-Vis Spectroscopy | |
| λmax | Absorption bands in the UV region (200-400 nm) due to π → π* transitions of the conjugated aromatic system. |
X-ray Crystallography for Solid-State Structural Elucidation
The determination of the three-dimensional atomic arrangement of this compound in the solid state through single-crystal X-ray diffraction is a critical step in understanding its molecular geometry and non-covalent interaction patterns. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, analysis of closely related fluorinated and nitrated biphenyl derivatives provides valuable insights into the expected structural features. The following sections detail the anticipated characteristics based on established crystallographic data for analogous compounds.
Analysis of Bond Distances and Dihedral Angles
The molecular structure of this compound is defined by the spatial relationship between its two phenyl rings and the influence of its substituents. The covalent bond distances and the dihedral angles between the rings are key parameters in describing this geometry.
Bond Distances: The inter-ring carbon-carbon single bond (C1-C1') is a defining feature of the biphenyl framework. In similar structures, this bond length is typically observed to be around 1.48 Å. For instance, in 4,4'-dibromo-2-nitro-biphenyl, this bond distance is reported as 1.483 (5) Å. medscape.com The carbon-fluorine bond (C-F) in fluorinated biphenyl compounds generally falls within the range of 1.349–1.354 Å. sigmaaldrich.com The bond lengths within the nitro group (N-O) and the bond connecting it to the phenyl ring (C-N) are also critical. These are expected to be consistent with values observed in other nitro-aromatic compounds.
A table of expected bond distances for this compound, based on data from analogous compounds, is presented below.
| Bond | Expected Length (Å) |
| C1-C1' | ~1.48 |
| C-F | 1.349 - 1.354 |
| C-N (nitro group) | ~1.47 |
| N-O (nitro group) | ~1.22 |
| C-C (aromatic) | 1.38 - 1.40 |
| C-H (aromatic) | ~0.95 |
Dihedral Angles: A crucial aspect of the structure of biphenyl derivatives is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho substituents and the hydrogen atoms on the adjacent ring, the two rings are typically not coplanar. For this compound, the presence of the nitro group at the 2-position is expected to induce a significant twist. In the related molecule 4,4'-dibromo-2-nitro-biphenyl, the dihedral angle between the two benzene rings is 55.34 (14)°. medscape.com In another fluorinated biphenyl derivative, a dihedral angle of 39.4° was observed. acs.org Furthermore, the nitro group itself is often twisted out of the plane of the phenyl ring to which it is attached. In the case of 4,4'-dibromo-2-nitro-biphenyl, the dihedral angle between the nitro group and its parent benzene ring is 26.8 (2)°. medscape.com
The expected dihedral angles for this compound are summarized in the table below.
| Dihedral Angle | Expected Value (°) |
| Between the two phenyl rings | 40 - 60 |
| Between the nitro group and its attached phenyl ring | 20 - 30 |
Intermolecular Interactions and Crystal Packing
In the solid state, weak intermolecular interactions such as C-H···O and C-H···F hydrogen bonds are expected to be prominent. cdnsciencepub.com The nitro group is a good hydrogen bond acceptor, and the fluorine atom can also participate in weak hydrogen bonding. These interactions can link molecules into chains or more complex three-dimensional networks. For example, in the crystal structure of 4,4'-dibromo-2-nitro-biphenyl, intermolecular C—H···O interactions lead to the formation of chains propagating along a specific crystallographic axis. medscape.com
Computational Chemistry and Theoretical Studies of 4 Fluoro 2 Nitro 1,1 Biphenyl
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties. For fluorinated nitrobiphenyl compounds, DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G*, to achieve a balance between accuracy and computational cost. acs.org
Optimization of Molecular Structures
The first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For fluorinated biphenyls, DFT calculations have been shown to provide geometric parameters, such as bond lengths and angles, that are in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. acs.org This validates the theoretical model and provides a reliable foundation for further analysis of the molecule's properties.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies and their corresponding modes (e.g., stretching, bending) can be compared with experimental spectroscopic data, such as that from Fourier-transform infrared (FTIR) spectroscopy. For example, in the related compound DFNBP, characteristic calculated vibrational modes for the C-H aromatic stretch, C=C stretching, and NO₂ symmetric stretching show good correlation with the experimental FTIR spectrum. acs.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
In a study of DFNBP, the HOMO and LUMO energies were calculated using DFT. The analysis revealed the distribution of these orbitals across the molecule, indicating the likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap provides insight into the charge transfer interactions that can occur within the molecule. acs.org
Table 1: Frontier Molecular Orbital Energies for a Representative Fluoronitrobiphenyl (DFNBP)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.994 |
| LUMO | -3.901 |
| Energy Gap (ΔE) | 4.093 |
Data sourced from a study on the analogous compound 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP). acs.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting how a molecule will interact with other species, particularly in non-covalent interactions. The MEP map uses a color scale to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.
For nitrobiphenyl derivatives, MEP analysis typically shows a negative potential around the oxygen atoms of the nitro group, highlighting their electrophilic nature. The positive potential is often located around the hydrogen atoms of the phenyl rings. This distribution suggests the possibility of significant dipole-dipole intermolecular interactions. acs.org
Conformational Analysis and Torsion Angle Studies in Biphenyl (B1667301) Systems
The conformation of biphenyl and its derivatives is defined by the torsion angle (dihedral angle) between the planes of the two phenyl rings. This angle is a result of the balance between two opposing effects: steric hindrance between the ortho-substituents on each ring, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. psu.edu
In the gas phase, biphenyl itself has a torsion angle of approximately 44.4°. psu.edu The presence of substituents can significantly alter this angle. Large substituents at the ortho positions (2, 2', 6, 6') increase steric repulsion and lead to larger torsion angles, often approaching 90°. acs.orgpublish.csiro.au For instance, the crystal structure of 4,4′-Dibromo-2-nitrobiphenyl shows a dihedral angle of 55.34°, while dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate exhibits an angle of 56.01°. researchgate.netiucr.org In contrast, crystal packing forces can sometimes lead to a more planar conformation in the solid state than is observed in solution or the gas phase. iucr.org Computational methods like DFT are effective in calculating the rotational energy barriers and predicting the most stable torsion angles for substituted biphenyls. acs.org
Quantum Chemical Descriptors and Reactivity Prediction
Based on the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify a molecule's reactivity. These global reactivity parameters provide a more detailed understanding of the molecule's stability and reaction tendencies.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These descriptors are instrumental in comparing the reactivity of different molecules. For instance, studies on fluorinated biphenyls show that the presence of an electron-withdrawing nitro group generally increases the electrophilicity index, making the compound a better electron acceptor. acs.org
Table 2: Calculated Global Reactivity Parameters for a Representative Fluoronitrobiphenyl (DFNBP)
| Parameter | Definition | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.994 |
| Electron Affinity (A) | -ELUMO | 3.901 |
| Electronegativity (χ) | (I+A)/2 | 5.9475 |
| Chemical Hardness (η) | (I-A)/2 | 2.0465 |
| Chemical Softness (S) | 1/(2η) | 0.244 |
| Electrophilicity Index (ω) | χ²/(2η) | 8.647 |
Data sourced from a study on the analogous compound 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP). acs.org
Computational Modeling of Reaction Mechanisms and Transition States
Detailed computational studies focusing specifically on the reaction mechanisms and transition states of 4-Fluoro-2-nitro-1,1'-biphenyl are not extensively available in publicly accessible literature. Research in this area often focuses on broader classes of compounds or more synthetically or biologically significant molecules. However, the principles of computational modeling for reaction mechanisms are well-established. Such studies would typically involve quantum chemical calculations to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and the transition states that connect them.
Specific activation energy barrier calculations for reactions involving this compound are not prominently reported. In a general context, these calculations are performed using methods like Density Functional Theory (DFT). For a given reaction, the energy difference between the reactants and the highest-energy transition state determines the activation barrier. This value is crucial for predicting reaction rates and understanding mechanism feasibility. For example, in the interconversion of biphenyl conformers, the energy barrier for the one-ring flip mechanism can be calculated to be very low, often less than 1 kJ/mol for some derivatives. iucr.org
The influence of solvents on reaction energetics is a critical aspect of computational chemistry. While specific data for this compound is scarce, studies on related reactions, such as the Balz–Schiemann reaction for synthesizing aryl fluorides, demonstrate the importance of solvent polarity. It has been observed that low- or non-polar solvents can form intimate ion pairs with reactants, lowering the energy barrier for fluorination. nih.gov In contrast, polar solvents can solvate the ions separately, which may hinder the desired reaction pathway and promote side reactions. nih.gov For charge-transfer processes in similar molecules like 4-N,N-Dimethylamino-4'-nitrobiphenyl, solvent polarity dramatically affects the dynamics, with ultrafast intramolecular charge transfer occurring in highly polar solvents.
Investigations of Fluorine's Influence on Molecular Properties and Reactivity
The introduction of a fluorine atom into a molecule like biphenyl can significantly alter its physicochemical properties due to fluorine's high electronegativity and relatively small size. This substitution can impact planarity, electronic distribution, and bond characteristics.
Computational and X-ray crystal analysis of monofluorinated 4-chlorobiphenyl (B17849) analogues reveals key insights into these influences. The dihedral angle between the two phenyl rings is a critical parameter determining the molecule's conformation and its ability to interact with other molecules or biological receptors. Ortho-substitution, as in this compound, generally induces a non-planar conformation. Studies on similar ortho-substituted biphenyls show that monofluoro substitution leads to a less significant increase in the dihedral angle compared to a larger chloro substituent. This suggests that while the ortho-nitro group in this compound will force the rings out of planarity, the fluorine atom at the 4-position has a more subtle electronic role.
The presence of fluorine also affects bond lengths and angles within the aromatic ring. The C-F bond length typically varies between 1.341 and 1.374 Å. A notable effect is the increase of the interior ring angle at the point of fluoro substitution (the ipso-carbon), which can be as large as 122.2-124.2 degrees. This distortion is attributed to hyperconjugation from 2p-π-orbital overlapping.
Table 1: Comparison of Computed vs. Experimental Structural Data for a Related Fluorinated Biphenyl (DFBPE) Note: This data is for 1-(3,4-Difluorophenyl)ethan-1-one (DFBPE), a related fluorinated biphenyl derivative, and is used to illustrate the typical accuracy of computational methods.
| Parameter | Experimental (X-ray) | Computed (DFT) |
| C1–C7 Bond Length (Å) | 1.49 | 1.51 |
| Torsion Angle ∠(C2–C1–C7–C12) (°) | 35.5 | 39.4 |
| Source: Adapted from Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. |
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds like this compound, Density Functional Theory (DFT) is a widely used method for optimizing molecular geometry and calculating electronic properties.
These simulations are crucial for understanding the molecule's three-dimensional structure and properties. For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography to validate the computational model. There can be minor discrepancies between the calculated gas-phase structures and the experimental solid-state structures, which are often attributed to the packing effects in the crystal lattice.
Other computational properties that are routinely calculated include the topological polar surface area (TPSA) and the logarithm of the partition coefficient (XLogP), which are important for predicting a molecule's behavior in biological systems.
Table 2: Computed Molecular Properties for Isomers of Fluoro-nitro-biphenyl
| Compound Name | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | 217.20 | 3.5 | 45.8 |
| 4-Fluoro-3-nitro-1,1'-biphenyl | 217.20 | 3.6 | 45.8 |
| 4-Fluoro-4'-nitro-1,1'-biphenyl | 217.20 | 3.9 | 45.8 |
| Source: Compiled from PubChem and Guidechem databases. |
These simulation approaches are foundational for predicting how the molecule will interact with its environment, how it might react, and what its macroscopic properties will be, providing a bridge between its chemical structure and its function.
Advanced Applications and Functionalization of 4 Fluoro 2 Nitro 1,1 Biphenyl in Organic Synthesis
Role as a Versatile Synthetic Intermediate for Derivatization
4-Fluoro-2-nitro-1,1'-biphenyl serves as a critical building block in organic synthesis, primarily due to the presence of two key reactive sites: the nitro group and the fluorine atom. These functionalities allow for a range of derivatization reactions, enabling the construction of more complex molecular architectures. The electron-withdrawing nature of both the nitro group and the fluorine atom activates the aromatic ring, making it susceptible to specific chemical modifications.
One of the most common and useful derivatizations is the reduction of the nitro group to an amine. vulcanchem.com This transformation is significant because it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the electronic properties of the biphenyl (B1667301) system. The resulting aminobiphenyl can participate in a host of subsequent reactions, such as acetylation or the formation of amides and Schiff bases, providing a gateway to diverse chemical libraries. rsc.orgvulcanchem.com
Furthermore, the fluorine atom, activated by the ortho-nitro group, is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. rsc.orguni-stuttgart.de This allows for the introduction of a wide variety of nucleophiles at this position, further expanding the synthetic utility of the parent compound. Studies on similar fluoronitrobenzene compounds show they readily react with nucleophiles, with the fluoro derivatives often exhibiting higher reactivity than their chloro counterparts, suggesting that the initial addition of the nucleophile is the rate-limiting step. uni-stuttgart.de For example, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl has been synthesized and subsequently reacted with a pyrrolidine (B122466) derivative, where the fluorine atom is displaced by the amine nucleophile. rsc.org
Formation of Substituted Biphenyl Derivatives
The creation of substituted biphenyls from this compound is a cornerstone of its application in synthetic chemistry. The inherent reactivity of the compound allows for the systematic and often regioselective introduction of new functionalities.
The dual functionality of this compound provides a platform for introducing a wide range of chemical moieties. The two primary pathways for functionalization are reactions involving the nitro group and substitution of the fluorine atom.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH₂) using standard reducing agents like catalytic hydrogenation. This amine group is a versatile functional handle that can be further modified. For instance, it can be acylated to form amides or diazotized to yield diazonium salts, which are themselves valuable intermediates for introducing other groups such as halogens, hydroxyls, or cyano groups. vulcanchem.comchemicalbook.com
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the strong electron-withdrawing effect of the ortho-nitro group, making the carbon atom to which it is attached highly electrophilic. This facilitates SNAr reactions, where the fluoride (B91410) is displaced by various nucleophiles. This method allows for the direct formation of C-O, C-N, and C-S bonds. For example, reacting the compound with alkoxides, amines, or thiols would yield ether, amine, or thioether derivatives, respectively. rsc.orgwikipedia.org
The following table summarizes potential derivatization reactions starting from this compound.
| Starting Material | Reagent / Reaction Type | Product Functional Group |
| This compound | H₂, Pd/C (Catalytic Hydrogenation) | -NH₂ (Amine) |
| This compound | R-NH₂ (Nucleophilic Substitution) | -NHR (Secondary Amine) |
| This compound | R-O⁻ (Nucleophilic Substitution) | -OR (Ether) |
| This compound | R-S⁻ (Nucleophilic Substitution) | -SR (Thioether) |
Regioselectivity, or the control over the position of chemical reactions, is crucial in the synthesis of complex molecules. In this compound, the positions of the existing substituents inherently direct subsequent transformations.
The primary strategy for regioselective functionalization relies on the powerful activating effect of the nitro group on the ortho- and para-positions for nucleophilic aromatic substitution. Since the fluorine atom is positioned ortho to the nitro group, it becomes the prime site for nucleophilic attack. This makes the substitution of the fluorine atom a highly regioselective process. rsc.orguni-stuttgart.de
For electrophilic aromatic substitution, the nitro and fluoro groups are deactivating and direct incoming electrophiles to the meta-position relative to themselves. vulcanchem.com However, due to the strong deactivation of the ring, electrophilic substitution reactions on this compound are generally less favorable than nucleophilic substitutions. The most predictable and synthetically useful transformations are those that take advantage of the SNAr reaction at the C-F bond and the chemical reactivity of the nitro group itself. This built-in regiocontrol makes this compound a predictable and reliable intermediate for building specific, highly functionalized biphenyl structures. acs.org
Precursor for Advanced Materials
The unique electronic properties imparted by fluorine and nitro groups make derivatives of this compound valuable precursors for advanced functional materials. rsc.org Fluorinated biphenyls are noted for their high rigidity, chemical stability, and distinct electronic nature, which are desirable traits for materials used in electronic and optical devices. rsc.org
In the field of organic electronics, fluorinated biphenyls are recognized for their potential to improve device performance. vulcanchem.com Specifically, they are used to develop materials for Organic Light-Emitting Diodes (OLEDs). rsc.org The incorporation of strong electron-withdrawing groups, such as fluorine and nitro moieties, into organic molecules can significantly lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. uniss.it This tuning of the electronic band gap can facilitate easier electron injection from the cathode into the emitting layer of an OLED, leading to higher efficiency and better stability. uniss.it Derivatives of this compound can be synthesized and incorporated into larger conjugated systems that act as host materials or electron transporters in OLED device stacks. researchgate.net
Fluorinated biphenyls are essential components in the formulation of liquid crystal mixtures used in modern Liquid Crystal Displays (LCDs). rsc.orgresearchgate.net The function of these displays relies critically on the specific physical properties of the liquid crystalline materials, including their viscosity, dielectric anisotropy, and mesophase behavior. researchgate.net The introduction of fluorine atoms into the biphenyl core is a well-established strategy for predictably modifying these properties. tandfonline.com Fluoro-substitution can alter melting points and transition temperatures, allowing for the design of liquid crystals that operate in a desired temperature range. tandfonline.com Therefore, derivatives originating from this compound can serve as building blocks for new liquid crystalline compounds with tailored properties for high-performance display applications.
Organic Semiconductors
Fluorinated biphenyls are recognized for their application in developing organic electronic materials due to their inherent rigidity, chemical stability, and electron-poor nature. The compound this compound is a valuable intermediate in the synthesis of high-performance organic semiconductors, primarily through its conversion to carbazole (B46965) derivatives. Carbazoles are a critical class of nitrogen-containing heterocycles widely used in organic electronics because of their excellent charge-transporting properties and high photoluminescence quantum yields.
A key synthetic route involves the reductive cyclization of 2-nitrobiphenyls. For instance, this compound can be converted to 2-Fluorocarbazole through a triphenylphosphine-mediated reductive cyclization. amazonaws.com In a typical procedure, heating the nitrobiphenyl precursor with triphenylphosphine (B44618) in a high-boiling solvent like 1,2-dichlorobenzene (B45396) facilitates the deoxygenation of the nitro group and subsequent ring closure to form the carbazole core. amazonaws.com This transformation is highly efficient, providing a direct pathway to functionalized carbazoles that can be further elaborated into materials for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). smolecule.com
| Precursor | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Triphenylphosphine (PPh₃) | 2-Fluorocarbazole | 91% | amazonaws.com |
Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs)
The structural characteristics of this compound make it a suitable building block for porous materials such as Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs). Fluorinated biphenyls are sought after for creating these materials due to their stability and the defined geometries they impart. researchgate.net
PIMs are a class of microporous polymers that derive their porosity from an inefficiently packed, rigid, and contorted chain structure, rather than a cross-linked network. mpg.deresearchgate.net Monomers with rigid, non-planar structures, such as those derived from biphenyls with bulky substituents, prevent close packing and create intrinsic, interconnected voids. mpg.de The nitro group in this compound can be a key functional handle. For example, PIMs can be functionalized by introducing nitro groups onto their aromatic backbones, which can then be reduced to amine groups to tune the material's properties, such as its selectivity for CO₂ adsorption. beilstein-journals.org
In the context of MOFs, functionalized linkers are crucial for tailoring the properties of the resulting framework. The nitro group on the biphenyl unit can be incorporated into organic linkers used for MOF synthesis. researchgate.netchemrxiv.org This functionalization can influence the framework's stability, pore environment, and affinity for specific guest molecules, which is critical for applications in gas storage and separation. chemrxiv.orgmdpi.com
Organic Solar Cells
The development of efficient organic solar cells (OSCs), including dye-sensitized solar cells (DSSCs) and perovskite solar cells, relies heavily on the molecular engineering of their components. dntb.gov.uaacs.org Carbazoles, accessible from precursors like this compound, are frequently used as the electron-donating core in organic dyes and as hole-transporting materials (HTMs). dntb.gov.uaphyschemres.org
The introduction of fluorine atoms into the carbazole structure has been shown to be a powerful strategy for optimizing the electronic properties of these materials. physchemres.orgrsc.org Fluorination can lower the Highest Occupied Molecular Orbital (HOMO) energy level, which improves the open-circuit voltage (Voc) of the solar cell and enhances the material's stability. acs.orgresearchgate.net Studies have demonstrated that the position and number of fluorine substituents are critical for tuning the optical and electrochemical properties of carbazole-based dyes. rsc.org For instance, fluorinated carbazole-based polymeric HTMs have led to perovskite solar cells with impressive power-conversion efficiencies and high fill factors. acs.orgresearchgate.net The synthesis of these advanced materials often begins with foundational building blocks like this compound, highlighting its indirect but vital role in the advancement of photovoltaic technology.
Exploration of Axial Chirality and Atropisomerism in Biphenyl Derivatives
Biphenyl derivatives can exhibit a form of stereoisomerism known as atropisomerism, which arises from restricted rotation around the single bond connecting the two aryl rings. chiralpedia.comechemi.com This phenomenon occurs when bulky substituents are present at the ortho positions (2, 2', 6, and 6'), creating a steric barrier high enough to prevent free rotation and allowing for the isolation of stable, non-interconverting rotational isomers (atropisomers). echemi.com If the substitution pattern removes all planes of symmetry, the molecule becomes chiral, possessing a "chiral axis" rather than a chiral center. chiralpedia.com
The compound this compound is a key substrate for exploring this phenomenon. The nitro group at the 2-position is sufficiently bulky to hinder rotation around the C1-C1' bond, making its derivatives candidates for exhibiting axial chirality. echemi.comnih.gov The synthesis of enantiomerically pure atropisomers is a significant goal in modern organic chemistry, as these structures are prevalent in natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. nih.gov
Several strategies have been developed for the atroposelective synthesis of biaryls, including those with ortho-nitro groups. beilstein-journals.orgmdpi.comrsc.org These methods often involve transition-metal-catalyzed cross-coupling reactions or organocatalytic approaches that employ a chiral environment to favor the formation of one atropisomer over the other. nih.govrsc.org Dynamic kinetic resolution, where a racemic mixture of rapidly interconverting atropisomers is converted into a single, stable enantiomer, has proven particularly effective for synthesizing axially chiral biaryls. nih.gov
| Concept | Description | Relevance to this compound |
|---|---|---|
| Atropisomerism | Stereoisomerism resulting from hindered rotation about a single bond, leading to separable conformers. chiralpedia.com | The ortho-nitro group creates a significant barrier to rotation. nih.gov |
| Chiral Axis | An axis in a molecule around which the spatial arrangement of groups creates a chiral structure. chiralpedia.com | The C1-C1' bond in asymmetrically substituted derivatives serves as the chiral axis. |
| Condition for Chirality | Substituents must be bulky enough to restrict rotation, and the molecule must lack a plane of symmetry. echemi.com | Further substitution on the second phenyl ring can lead to chiral, non-superimposable mirror images. |
| Atroposelective Synthesis | Synthetic methods that produce an excess of one atropisomer over its mirror image. nih.govrsc.org | Derivatives can be synthesized enantioselectively using methods like dynamic kinetic resolution. nih.gov |
Environmental and Degradation Studies of Fluorinated Nitrobiphenyls
Biodegradation Pathways and Mechanisms
The biodegradation of fluorinated nitrobiphenyls is a complex process influenced by the compound's structure and the metabolic capabilities of microorganisms. While direct studies on "4-Fluoro-2-nitro-1,1'-biphenyl" are limited, research on analogous compounds provides insight into potential degradation pathways.
The presence of a nitro group on an aromatic ring generally makes the compound more resistant to oxidative degradation due to the electron-withdrawing effect, which reduces the ring's susceptibility to electrophilic attack by oxygenases. asm.org However, microorganisms have evolved various strategies to metabolize nitroaromatic compounds. A common initial step is the reduction of the nitro group to a hydroxylamino or amino group, catalyzed by nitroreductases. nih.govoup.com For example, the bacterium Shewanella oneidensis MR-1 has been shown to reduce 2-nitrobiphenyl, a structural analog of the target compound, via its Mtr respiratory pathway. nih.gov Similarly, enzymes from Pseudomonas pseudoalcaligenes JS45 can reduce 4-nitrobiphenyl (B1678912) ether to its corresponding aminophenol. oup.comdtic.mil
Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of persistent organic pollutants. Phanerochaete chrysosporium has been shown to degrade 4,4'-dichlorobiphenyl, initiating the process through hydroxylation and subsequently forming metabolites such as 4-chlorobenzoic acid and 4-chlorobenzyl alcohol. nih.govusda.gov Mycorrhizal fungi have also demonstrated the ability to degrade 4-fluorobiphenyl, producing hydroxylated intermediates. nih.gov More specifically, the fungus Caldariomyces fumago has shown high efficiency in degrading fluorinated nitrophenols, indicating that fungal systems possess the enzymatic machinery to attack both the fluorinated and nitrated portions of such molecules. mdpi.com
The degradation of the biphenyl (B1667301) structure itself often proceeds via dioxygenase-catalyzed hydroxylation, leading to ring cleavage. Bacteria capable of degrading polychlorinated biphenyls (PCBs), such as Pseudomonas pseudoalcaligenes KF707, utilize this "upper biphenyl pathway" and can also use fluorinated biphenyls as a carbon and energy source. mdpi.com
| Compound | Microorganism | Key Degradation Pathway/Metabolites | Reference |
|---|---|---|---|
| 2-Nitrobiphenyl | Shewanella oneidensis MR-1 | Reduction via Mtr respiratory pathway | nih.gov |
| 4,4'-Dichlorobiphenyl | Phanerochaete chrysosporium | Hydroxylation; 4-chlorobenzoic acid, 4-chlorobenzyl alcohol | nih.govusda.gov |
| 4-Fluorobiphenyl | Mycorrhizal fungi (e.g., Tylospora fibrillosa) | Hydroxylation to 4-fluorobiphen-4'-ol and 4-fluorobiphen-3'-ol | nih.gov |
| 4-Nitrobiphenyl ether | Pseudomonas pseudoalcaligenes JS45 | Reduction to 2-amino-5-phenoxyphenol | oup.comdtic.mil |
| Fluorinated Nitrophenols | Caldariomyces fumago | Effective degradation of the fluorinated and nitrated aromatic ring | mdpi.com |
Photodegradation Processes
Photodegradation, or the breakdown of molecules by light, can be a significant environmental fate process for aromatic compounds. For 4-nitrobiphenyl, a close structural analog, photodegradation has been observed to be a viable pathway. coleparmer.com It is reported to be rapid in water when exposed to UV light with wavelengths above 290 nm and can also occur on soil surfaces exposed to sunlight. coleparmer.com The nitro group can absorb light and promote photochemical reactions.
While specific studies on the photodegradation of this compound are not widely available, research on related compounds suggests potential mechanisms. The process could involve the reduction of the nitro group or cleavage of the biphenyl structure. The presence of the fluorine atom may influence the rate and products of photodegradation, but it is unlikely to inhibit the process entirely. The development of photoactive materials for the degradation of organic pollutants, such as the use of a metal-organic framework for the photodegradation of methylene (B1212753) blue and detection of 4-hydroxy-4'-nitrobiphenyl, highlights the potential for light-induced transformation of nitrobiphenyl derivatives. rsc.orgrsc.org
| Compound | Environmental Compartment | Conditions | Significance | Reference |
|---|---|---|---|---|
| 4-Nitrobiphenyl | Water | UV light (>290 nm) | Rapid photodegradation | coleparmer.com |
| 4-Nitrobiphenyl | Soil Surfaces | Sunlight | Possible photodegradation | coleparmer.com |
| 4-Hydroxy-4'-nitrobiphenyl | Solution | Detected by photoactive metal-organic framework | Indicates susceptibility of nitrobiphenyl structure to photo-processes | rsc.org |
Environmental Fate and Persistence Assessments
The environmental fate and persistence of a chemical are determined by a combination of its intrinsic properties and environmental conditions. For fluorinated nitrobiphenyls, persistence is a key concern. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, rendering many organofluorine compounds resistant to degradation. numberanalytics.comnih.gov
Data for the non-fluorinated analog, 4-nitrobiphenyl, provides a useful benchmark. It is considered moderately persistent in water, with an estimated half-life ranging from 20 to 200 days. epa.gov It is also expected to have low mobility in soil due to its tendency to adsorb to soil particles. coleparmer.com The addition of a fluorine atom to the biphenyl structure is unlikely to drastically alter these fundamental fate characteristics, though it may slow the rate of biodegradation. The combination of moderate persistence, potential for bioaccumulation due to its lipophilicity, and resistance to some degradation pathways suggests that fluorinated nitrobiphenyls could be persistent environmental contaminants.
| Compound | Parameter | Value/Observation | Environmental Compartment | Reference |
|---|---|---|---|---|
| 4-Nitrobiphenyl | Half-life | 20 to 200 days | Water | epa.gov |
| 4-Nitrobiphenyl | Mobility | Not expected to be mobile | Soil | coleparmer.com |
| General Fluorinated Aromatics | Persistence | Less persistent than fully fluorinated alkyl substances | General Environment | agencyiq.com |
Metabolic Transformations of Organofluorine Compounds in Environmental Systems
The metabolism of organofluorine compounds by microorganisms is a critical area of research for understanding their environmental impact. Despite the stability of the C-F bond, numerous microbes have been found to catalyze its cleavage. mdpi.com These transformations are often initiated at other, more reactive sites on the molecule.
For aromatic organofluorines, a common metabolic strategy involves dioxygenase enzymes. These enzymes incorporate two hydroxyl groups into the aromatic ring, which can destabilize the C-F bond and lead to its eventual cleavage and the release of a fluoride (B91410) ion. mdpi.com This pathway is well-documented for the degradation of fluorinated biphenyls and diphenyl ethers by bacteria such as Pseudomonas and Sphingomonas species. mdpi.com
Fungal systems also play a significant role. White-rot and mycorrhizal fungi utilize powerful extracellular enzymes, such as peroxidases and laccases, which can non-specifically oxidize a wide variety of persistent pollutants, including fluorinated compounds. nih.govmdpi.commdpi.com Fungal cytochrome P450 monooxygenases can also hydroxylate fluorinated aromatic rings, which is often the first step in their degradation. mdpi.com
It is important to note that microbial metabolism does not always lead to complete mineralization. In some cases, partial transformation can result in the formation of metabolites that may be more persistent or toxic than the parent compound. The study of these metabolic transformations is essential for a complete assessment of the environmental risk posed by organofluorine compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Fluoro-2-nitro-1,1'-biphenyl, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl halides and nitro-substituted aryl boronic acids. Key factors include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) are common, but ligand choice (e.g., SPhos) can enhance regioselectivity .
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and decomposition risks .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of nitro groups .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 65 |
| Pd(OAc)₂/SPhos | THF | 100 | 78 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and reference coupling constants for fluorine-nitro interactions .
- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and fluoro (1250–1100 cm⁻¹) stretching bands .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods resolve contradictions in observed vs. calculated spectroscopic data?
- Methodological Answer :
- Quantum Chemical Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra. Discrepancies often arise from solvent effects or intermolecular interactions, which can be modeled via COSMO solvation .
- Statistical Analysis : Apply multivariate regression to correlate experimental conditions (e.g., solvent polarity) with spectral shifts .
- Example Workflow :
Optimize geometry using Gaussian.
Calculate NMR chemical shifts with GIAO method.
Compare with experimental data, adjusting for solvent dielectric constants .
Q. What strategies address conflicting reactivity data in electrophilic substitution reactions?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial experiment to test variables (temperature, catalyst loading, solvent) and identify interactions causing variability .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁸O in nitro groups) to track reaction pathways via MS .
Q. How can AI-driven tools optimize reaction conditions for derivatives of this compound?
- Methodological Answer :
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts and solvents for novel derivatives .
- Automated Workflows : Integrate robotic platforms with COMSOL Multiphysics for real-time parameter adjustment (e.g., flow rate, pressure) .
Handling Data Contradictions
Q. How should researchers reconcile discrepancies in biological activity studies of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, weighting results by assay reliability (e.g., cell viability vs. enzymatic inhibition) .
- Structure-Activity Relationships (SAR) : Use clustering algorithms to group derivatives by substituent effects, isolating outliers for re-evaluation .
- Data Table :
| Derivative | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| 4-F-2-NO₂-Biphenyl | 12.3 | Cell-based | |
| 4-F-3-NO₂-Biphenyl | 8.7 | Enzymatic |
Theoretical and Practical Integration
Q. How can ontological frameworks guide hypothesis generation for this compound’s applications?
- Methodological Answer :
- Epistemological Alignment : Define whether the research aims to explain (e.g., reaction mechanisms) or explore (e.g., novel bioactivities). This determines experimental design (descriptive vs. exploratory) .
- Iterative Modeling : Combine ab initio calculations with empirical data to refine hypotheses about fluorine’s electronic effects on nitro group stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
